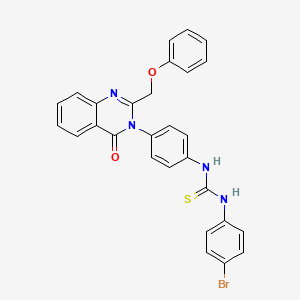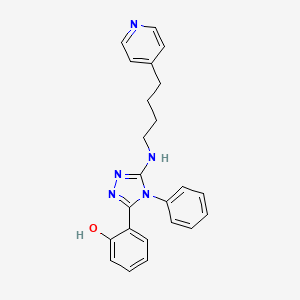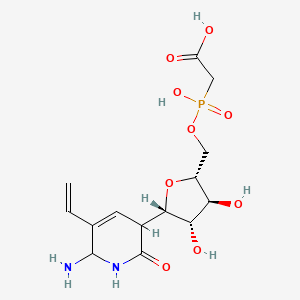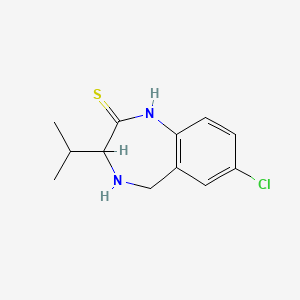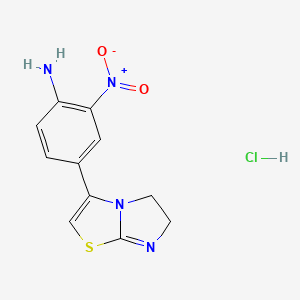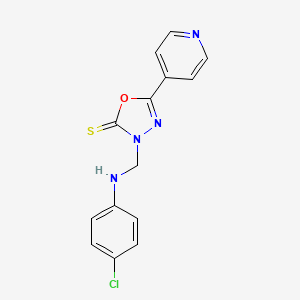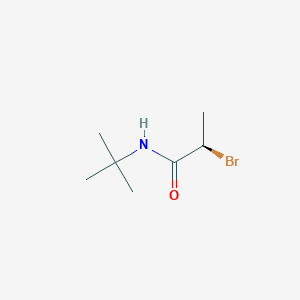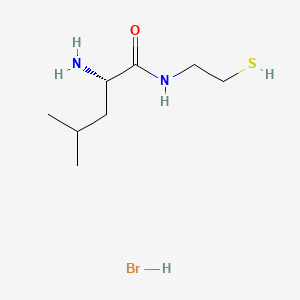
Leucinamide, N-(2-mercaptoethyl)-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucinamide, N-(2-mercaptoethyl)-, hydrobromide is a chemical compound that features a leucinamide backbone with a mercaptoethyl group attached. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Leucinamide, N-(2-mercaptoethyl)-, hydrobromide typically involves the reaction of leucinamide with 2-mercaptoethanol in the presence of hydrobromic acid. The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Common solvents include methanol or ethanol.
Catalysts: Acid catalysts like hydrobromic acid are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Leucinamide, N-(2-mercaptoethyl)-, hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds.
Substitution: The hydrobromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or iodine.
Reducing Agents: Dithiothreitol or sodium borohydride.
Substitution Reagents: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted leucinamide derivatives.
Aplicaciones Científicas De Investigación
Leucinamide, N-(2-mercaptoethyl)-, hydrobromide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving protein structure and function, particularly in the formation and breaking of disulfide bonds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Leucinamide, N-(2-mercaptoethyl)-, hydrobromide involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting the protein’s structure and function.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Mercaptoethyl)acetamide: Similar structure but with an acetamide group instead of leucinamide.
N-(2-Mercaptoethyl)octadecanamide: Similar mercaptoethyl group but with a longer carbon chain.
N,N’-bis-(2-mercaptoethyl)isophthalamide: Contains two mercaptoethyl groups and is used as a chelating agent.
Uniqueness
Leucinamide, N-(2-mercaptoethyl)-, hydrobromide is unique due to its specific combination of leucinamide and mercaptoethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over disulfide bond formation and reduction.
Propiedades
Número CAS |
120626-96-2 |
|---|---|
Fórmula molecular |
C8H19BrN2OS |
Peso molecular |
271.22 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-methyl-N-(2-sulfanylethyl)pentanamide;hydrobromide |
InChI |
InChI=1S/C8H18N2OS.BrH/c1-6(2)5-7(9)8(11)10-3-4-12;/h6-7,12H,3-5,9H2,1-2H3,(H,10,11);1H/t7-;/m0./s1 |
Clave InChI |
JGNCHMMUAIWTOO-FJXQXJEOSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCCS)N.Br |
SMILES canónico |
CC(C)CC(C(=O)NCCS)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


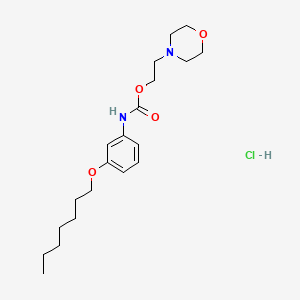
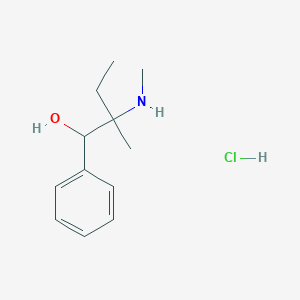
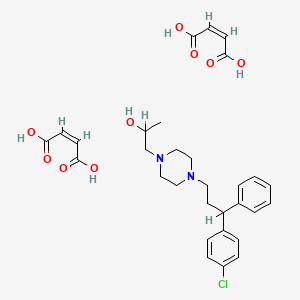
![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)

